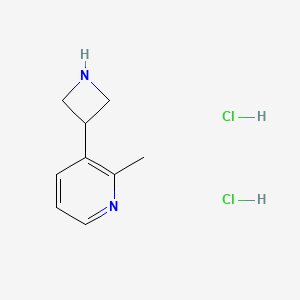![molecular formula C9H11N3O B13891909 2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B13891909.png)
2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one typically involves cyclocondensation reactions. One common method is the cyclization of 2-aminopyridine derivatives with α-haloketones under basic conditions . Another approach involves the oxidative cyclization of N-substituted 2-aminopyridines with aldehydes in the presence of oxidizing agents .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as the cyclocondensation of 2-aminopyridine derivatives with α-haloketones in the presence of a base like potassium carbonate. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced imidazo[4,5-c]pyridine derivatives
Substitution: Substituted imidazo[4,5-c]pyridine derivatives
Scientific Research Applications
2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one involves its interaction with molecular targets such as DNA-dependent protein kinase (DNA-PK). By inhibiting DNA-PK, the compound can interfere with the repair of radiation-induced DNA double-strand breaks, thereby enhancing the efficacy of radiation therapy in cancer treatment . The compound’s structure allows it to selectively bind to the active site of DNA-PK, blocking its activity and preventing the repair of damaged DNA .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,5-a]pyrimidine: Shares a similar core structure but has distinct chemical properties and applications.
Uniqueness
2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one is unique due to its specific substitution pattern and its potent inhibitory activity against DNA-dependent protein kinase. This makes it a valuable compound for research in cancer therapy and other medical applications .
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C9H11N3O/c1-2-3-7-11-6-4-5-10-9(13)8(6)12-7/h4-5H,2-3H2,1H3,(H,10,13)(H,11,12) |
InChI Key |
SDFSSPVHQLUNTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1)C=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


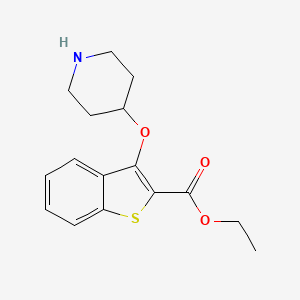
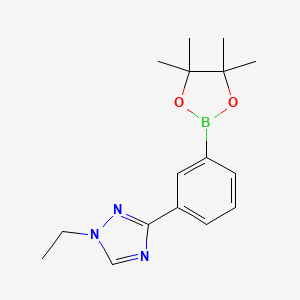
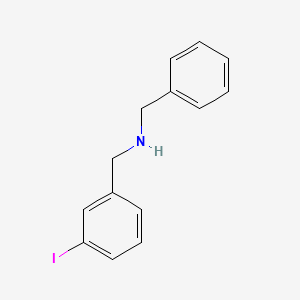
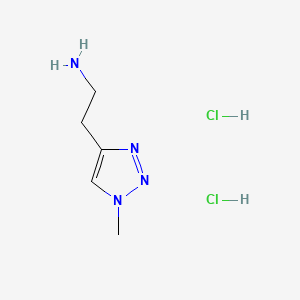
![ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13891883.png)
![3-Methoxybicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13891887.png)
![2-[(2-Bromo-3-methoxyphenoxy)methyl]pyrazine](/img/structure/B13891891.png)
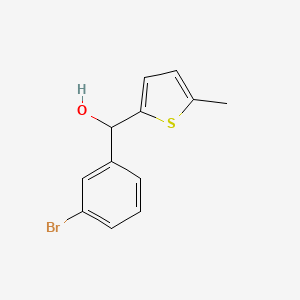
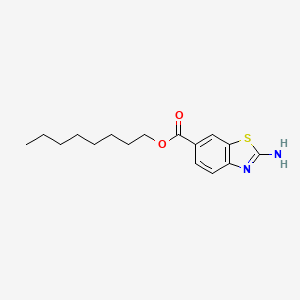
![4-amino-N-(1H-indol-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891905.png)
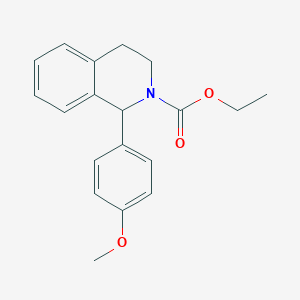
![3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one](/img/structure/B13891913.png)
![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(6-nitrobenzotriazol-1-yl)-5-sulfanylidenepentanoate](/img/structure/B13891919.png)
